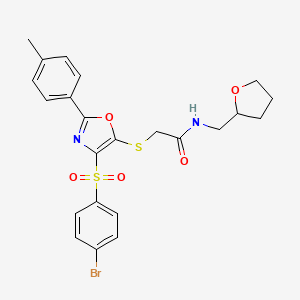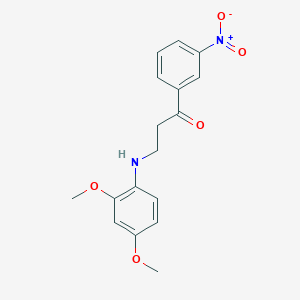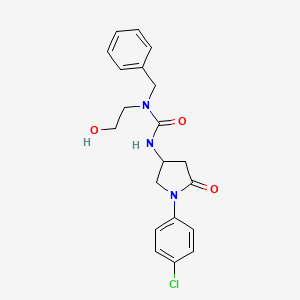![molecular formula C10H8Cl2N2OS B2674927 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one CAS No. 303093-54-1](/img/structure/B2674927.png)
5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Chemical Reactions Analysis
Thiazole derivatives have been found to have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Applications De Recherche Scientifique
Anticancer Potential
Thiazolidinone derivatives, including structures similar to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, have been synthesized and evaluated for their anticancer activities. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety is crucial for anticancer properties, suggesting a potential area of research for compounds with similar structures (Chandrappa et al., 2009).
Antimicrobial and Antifungal Effects
Novel compounds based on thiazolidinone frameworks, like 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, have shown significant antimicrobial and antifungal activities. These activities are observed against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) studies indicate that certain substitutions on the thiazolidinone ring can enhance these effects, providing a path for the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anti-inflammatory and Analgesic Properties
Research into thiazolidinone derivatives has also uncovered their potential anti-inflammatory and analgesic properties. The synthesis of bis-heterocyclic derivatives incorporating the thiazolidinone ring demonstrates that these compounds can exhibit significant anti-inflammatory and analgesic effects, alongside minimal ulcerogenic activity. This suggests the promise of thiazolidinone-based compounds, including those similar to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one, in developing new treatments for inflammatory conditions and pain management (Kumar & Panwar, 2015).
Antifibrotic Applications
The study on amino(imino)thiazolidinone derivatives has identified compounds with significant antifibrotic activity without scavenging superoxide radicals. This activity was comparable to that of Pirfenidone, a known antifibrotic agent, suggesting that similar structures to 5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one could be potent antifibrotic candidates for further testing (Kaminskyy et al., 2016).
Propriétés
IUPAC Name |
2-amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-1-2-7(12)5(3-6)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQMPMXVYYPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)
![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)


![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)
![2-(benzylsulfanyl)-6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2674858.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)
![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)
![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)
![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)
